3-(3-Phenoxypropoxy)propan-1-ol
Description
3-(3-Phenoxypropoxy)propan-1-ol is a polyether alcohol characterized by a propanol backbone substituted with a phenoxypropoxy group. The phenoxy group may enhance lipophilicity, influencing solubility and reactivity.
Properties
CAS No. |
5457-73-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c13-8-4-9-14-10-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
KXSXYMFBORCGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Phenoxypropoxy)propan-1-ol can be synthesized through the reaction of phenol with 3-chloropropanol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbon in 3-chloropropanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 3-(3-Phenoxypropoxy)propan-1-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Phenoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
3-(3-Chlorophenoxy)propan-1-ol
- Structure: Chlorine substituent on the phenoxy group.
- Properties: Molecular weight 186.64 g/mol (C₉H₁₁ClO₂). The electron-withdrawing Cl group may increase stability and alter reactivity compared to the unsubstituted phenoxy derivative .
- Applications: Not explicitly stated, but halogenated phenols often serve as intermediates in agrochemicals or pharmaceuticals.
3-(1-Naphthyloxy)-1-phenyl-1-propanol
- Structure : Naphthalene and phenyl groups.
- Properties: Higher molecular weight (C₁₈H₁₈O₂) due to aromatic bulk.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Functional Group Variations
3-(Pyridin-3-yl)propan-1-ol Derivatives
- Structure : Pyridine ring instead of benzene.
- Applications : Esters of this compound exhibit antioxidant, neuroprotective, and anti-inflammatory activities. For example, amidation with 3,5-di-tert-butyl-4-hydroxybenzoic acid enhances radical-scavenging properties .
3-(Methylsulphanyl)propan-1-ol
- Structure : Methylsulphanyl (-SCH₃) group.
- Applications : Produced by lactic acid bacteria (LAB) during wine fermentation, contributing to roasted/chocolate odors. Its perception threshold in wine is 0.244 mg/L, highlighting its potency as a flavorant .
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol
- Structure: Nitropyridine and methylamino substituents.
- Synthesis: Prepared via nucleophilic substitution with 3-(methylamino)propan-1-ol.
3-[3-(3-Methoxypropoxy)propoxy]propan-1-ol
- Structure : Multiple ether linkages with methoxy termini.
- Applications: Marketed as Dowanol® TPM, a glycol ether solvent. Its structure enhances solubility in polar and nonpolar matrices, ideal for coatings or cleaners .
3-(2,5-Diaminophenyl)propan-1-ol (Hydroxypropyl p-phenylenediamine)
- Structure: Diaminophenyl group.
- Applications: Hair dye ingredient under EU regulatory review.
3-[(Tetrahydrocyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives
- Structure : Thiophene-pyrimidine hybrid.
3-Amino-3-[4-(isopropoxy)phenyl]propan-1-ol
- Structure: Amino and isopropoxy groups.
- Applications: Potential CNS drug candidate due to structural similarity to neurotransmitters. CAS 787615-30-9 .
Comparative Data Table
Key Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and reactivity, while bulky aromatics (naphthyl, tolyl) improve hydrophobicity for biological uptake.
- Regulatory Considerations : Fragrance and cosmetic derivatives require stringent safety evaluations (e.g., IFRA standards, SCCS reviews) .
- Biological Activity : Thiophene-pyrimidine and pyridine derivatives show promise in oncology and neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
